molecular formula C11H14O3 B7815810 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione

Cat. No.: B7815810
M. Wt: 194.23 g/mol
InChI Key: KOPOTUDXOMVLIH-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a furan ring and a ketone group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with furan-2-carbaldehyde and acetone as starting materials.

  • Reaction Conditions: The reaction involves a Knoevenagel condensation, which is performed under basic conditions using a strong base such as piperidine or pyridine. The reaction mixture is heated to facilitate the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The furan ring can undergo oxidation to form various derivatives.

    • Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.

    • Substitution: Substitution reactions at the furan ring can lead to the formation of different functional groups.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

  • Major Products Formed:

    • Oxidation Products: Furan-2-carboxylic acid derivatives.

    • Reduction Products: Furan-2-ylmethanol.

    • Substitution Products: Furan-2-yl-substituted ethers and esters.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

  • Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects. The exact mechanism may vary depending on the application.

  • Pathways Involved: In biological systems, the compound may interfere with metabolic pathways or signaling cascades, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Similar Compounds: Compounds such as 1-(Furan-2-yl)ethanone and furfurylamine share structural similarities with 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione.

  • Uniqueness: Unlike these similar compounds, this compound has a more complex structure with additional methyl groups, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

1-(furan-2-yl)-4,4-dimethylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPOTUDXOMVLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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